molecular formula C19H15ClF2N4O4 B1664386 n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide CAS No. 1207440-88-7

n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide

Cat. No. B1664386
M. Wt: 436.8 g/mol
InChI Key: BQDMEJYNGXEHSW-UHFFFAOYSA-N
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Description

ADX71441 is a GABAB positive allosteric modulator (PAM). ADX71441 increases urinary latencies and reduces the number of urinary events and the total and average urinary volumes. ADX71441 completely inhibits the micturition reflex and induced overflow incontinence in five out of 10 animals. GABAB PAM has potential as a novel approach for the treatment of overactive bladder. It may also mitigate alcoholism and have analgesic effects in the bladder.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted amino-1,2,4-triazines, which showed significant antibacterial activity against several bacteria including Bacillus subtilis and Staphylococcus aureus. These compounds are structurally related to the compound , suggesting potential antibacterial applications (Alharbi & Alshammari, 2019).
  • Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives that demonstrated good to moderate antimicrobial activities against various microorganisms. This finding is relevant due to the structural similarity of these compounds to N-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide (Bektaş et al., 2007).

Herbicidal Activity

  • The compound's potential as a herbicide is highlighted in a composite list of herbicides, indicating its relevance in agricultural applications, particularly in weed management (Weed Science, 1985).

Anticancer Properties

  • Modification of a structurally similar compound showed remarkable anticancer effects and toxicity, as investigated by Wang et al. (2015). This suggests potential applications in cancer therapy (Wang et al., 2015).

Anti-Inflammatory Activities

  • The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) demonstrated significant anti-inflammatory activity. This points towards potential anti-inflammatory applications of the compound (Sunder & Maleraju, 2013).

Positive Inotropic Evaluation

  • Research by Li et al. (2008) on similar triazine derivatives indicated favorable activity as positive inotropic agents, which may suggest cardiovascular applications for the compound in focus (Li et al., 2008).

properties

CAS RN

1207440-88-7

Product Name

n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide

Molecular Formula

C19H15ClF2N4O4

Molecular Weight

436.8 g/mol

IUPAC Name

N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide

InChI

InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27)

InChI Key

BQDMEJYNGXEHSW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADX71441;  ADX 71441;  ADX-71441

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide
Reactant of Route 6
n-(5-(4-(4-Chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3h)-yl)-2-fluorophenyl)acetamide

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